REACTION_CXSMILES
|
[CH2:1]([NH2:4])[C:2]#[CH:3].[F:5][C:6]([F:12])([F:11])[C:7](OC)=[O:8]>>[CH2:1]([NH:4][C:7](=[O:8])[C:6]([F:12])([F:11])[F:5])[C:2]#[CH:3]
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
|
C(C#C)N
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Name
|
|
Quantity
|
11.16 g
|
Type
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reactant
|
Smiles
|
FC(C(=O)OC)(F)F
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 2 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to remove methanol
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Type
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DISTILLATION
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Details
|
The product was purified by vacuum distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)NC(C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.59 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |